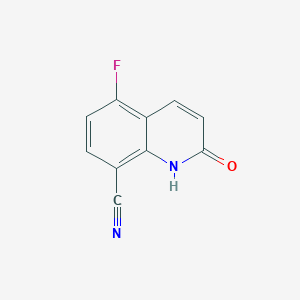
5-Fluoro-2-oxo-1,2-dihydroquinoline-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Fluoro-2-oxo-1,2-dihydroquinoline-8-carbonitrile can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives . Industrial production methods typically involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
5-Fluoro-2-oxo-1,2-dihydroquinoline-8-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include zinc/acetic acid for reduction and triphenylphosphine for other transformations . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, quinoline derivatives, including 5-Fluoro-2-oxo-1,2-dihydroquinoline-8-carbonitrile, are studied for their antimicrobial, anticancer, and antiviral properties . Industrial applications include its use in the production of dyes and materials .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-oxo-1,2-dihydroquinoline-8-carbonitrile involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV . These interactions inhibit DNA synthesis, leading to the rapid death of bacterial cells . The compound’s effects are mediated through specific pathways that disrupt cellular processes.
Comparison with Similar Compounds
5-Fluoro-2-oxo-1,2-dihydroquinoline-8-carbonitrile can be compared with other quinoline derivatives such as 5-chloro-2-phenyl-1H-indol-3-ylimino)methyl)quinoline-2(1H)-thione and 5-N-piperazinylbenzimidazo[1,2-a]quinoline-6-carbonitrile . These compounds share similar biological activities but differ in their specific chemical structures and properties. The uniqueness of this compound lies in its fluorine substitution, which can enhance its biological activity and stability .
Properties
Molecular Formula |
C10H5FN2O |
|---|---|
Molecular Weight |
188.16 g/mol |
IUPAC Name |
5-fluoro-2-oxo-1H-quinoline-8-carbonitrile |
InChI |
InChI=1S/C10H5FN2O/c11-8-3-1-6(5-12)10-7(8)2-4-9(14)13-10/h1-4H,(H,13,14) |
InChI Key |
ITYCWBAQEIBUOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC(=O)NC2=C1C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)ethyl)pyrrolidin-2-one](/img/structure/B13988439.png)
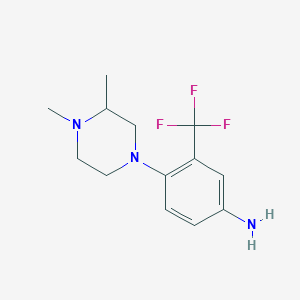

![6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13988462.png)
![4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide](/img/structure/B13988463.png)
![Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate](/img/structure/B13988472.png)
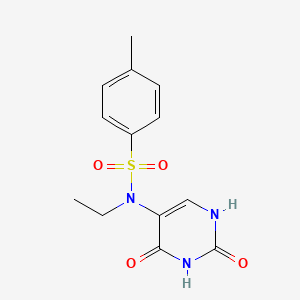
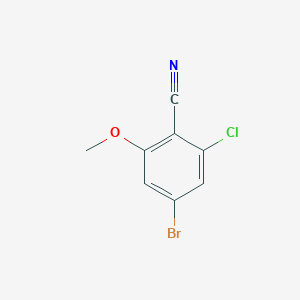
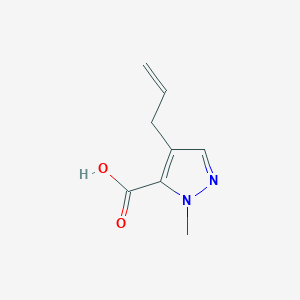
![2-([1,1'-Biphenyl]-4-yl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide](/img/structure/B13988495.png)
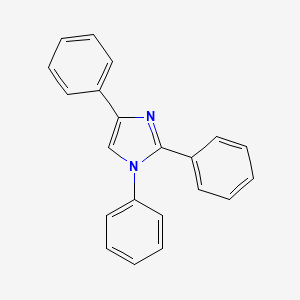
![4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B13988503.png)
![Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine](/img/structure/B13988507.png)

